(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenyl group, and an azetidine moiety with a trifluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated isoxazole derivative.
Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution, where a trifluoroethanol reacts with a suitable leaving group on the azetidine ring.
Final Coupling: The final step involves coupling the isoxazole-phenyl intermediate with the azetidine-trifluoroethoxy intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the isoxazole ring.
Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group in the methanone moiety.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups. It can also serve as a model compound for studying the behavior of isoxazole and azetidine derivatives in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine moiety can engage in covalent bonding with nucleophilic sites on proteins. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(5-Phenylisoxazol-3-yl)methanone: Lacks the azetidine and trifluoroethoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)methanone: Lacks the isoxazole and phenyl groups, which reduces its potential for interactions with biological targets.
(5-Phenylisoxazol-3-yl)(3-azetidin-1-yl)methanone: Lacks the trifluoroethoxy group, which may affect its lipophilicity and membrane permeability.
Uniqueness
(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to its combination of an isoxazole ring, a phenyl group, and an azetidine moiety with a trifluoroethoxy substituent. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structure, which combines an isoxazole ring with an azetidine moiety. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅F₃N₂O₂ |
Molecular Weight | 276.27 g/mol |
CAS Number | Not available in the provided data |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a voltage-gated sodium channel blocker , which is significant in the context of treating pain and other neurological disorders. This mechanism is similar to other compounds that modulate ion channels, providing a pathway for therapeutic intervention.
Therapeutic Applications
- Pain Management : The compound has shown promise in preclinical studies for its analgesic properties. It may be useful in managing chronic pain by inhibiting sodium channels involved in pain signaling pathways.
- Neurological Disorders : Due to its sodium channel blocking activity, it could be beneficial in treating conditions such as epilepsy or neuropathic pain.
Study 1: Sodium Channel Blocking Activity
A study conducted on various sodium channel blockers highlighted the efficacy of compounds similar to (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in inhibiting the NaV1.3 channel. This channel is crucial in the transmission of pain signals. The study demonstrated that the compound exhibited a significant reduction in action potential firing in neuronal cells, indicating its potential as a therapeutic agent for pain relief .
Study 2: Analgesic Effects in Animal Models
In another preclinical trial involving animal models of neuropathic pain, the compound was administered to assess its analgesic effects. Results showed a marked decrease in pain behaviors compared to control groups, suggesting that this compound could serve as an effective treatment option for neuropathic pain .
Study 3: Comparative Efficacy
A comparative study with other known sodium channel blockers revealed that this compound had a more favorable side-effect profile while maintaining efficacy against pain signals. This positions it as a candidate for further development in clinical settings .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)9-22-11-7-20(8-11)14(21)12-6-13(23-19-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGGKZBGRYXWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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